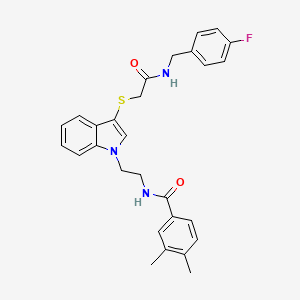
undecyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s role or occurrence in nature, if any, is also mentioned .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler precursors . The synthesis pathway can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. Factors like reactivity, stability, and the conditions required for reactions are considered .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity . These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Heat-Resistant Polyimides and Polyamides
- Application : This chemical is used in the synthesis of new polyimides and polyamides bearing dicyanomethylene units. These materials exhibit significant heat resistance and stability, making them useful in high-temperature applications.
- Research Insight : Polymers synthesized from this compound remain stable up to 355-430°C in nitrogen or air and yield a high char yield at 800°C. This property is critical for materials used in environments where thermal stability is a key requirement (Diakoumakos & Mikroyannidis, 1994).
Fluorene-Based Materials for Organic Solar Cells
- Application : The compound is integral in developing materials for organic solar cells, specifically as a component in nonfullerene acceptors.
- Research Insight : A study highlights the synthesis of a molecule using fluorene, demonstrating strong and broad absorption, which is crucial for effective solar energy harvesting. This research indicates the potential of fluorene derivatives in improving the efficiency of organic solar cells (Suman, Gupta, Bagui, & Singh, 2017).
Electron-Transporting Polymers for Electrophotography
- Application : This chemical plays a role in developing electron-transporting polymers, which are essential for electrophotography.
- Research Insight : Polymers derived from this compound show excellent electrical properties, such as high electron drift mobility, which is vital for efficient electrophotographic processes. This application is particularly relevant in the field of imaging science and technology (Sim, Ogino, Satō, & Pei, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
undecyl 9-(dicyanomethylidene)-2,7-dinitrofluorene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O6/c1-2-3-4-5-6-7-8-9-10-13-38-28(33)25-16-21(32(36)37)15-24-26(19(17-29)18-30)23-14-20(31(34)35)11-12-22(23)27(24)25/h11-12,14-16H,2-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHLMJWELRSHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

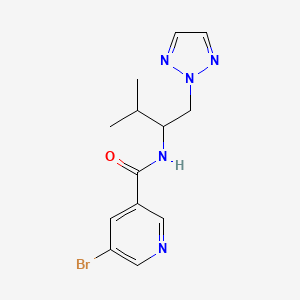
![2-[(5-Fluoro-4-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2835414.png)

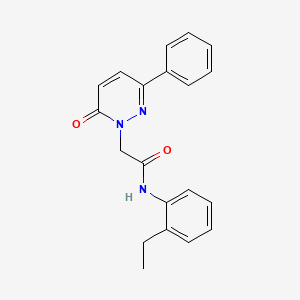

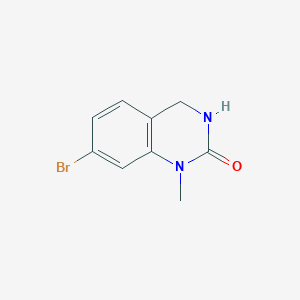
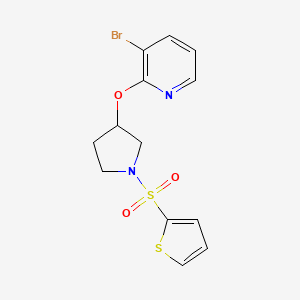
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2835426.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2835428.png)
![N-(2-fluorophenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2835430.png)
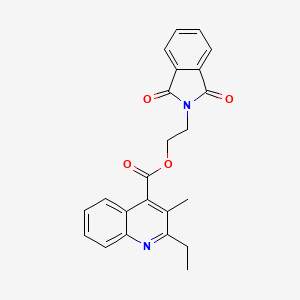
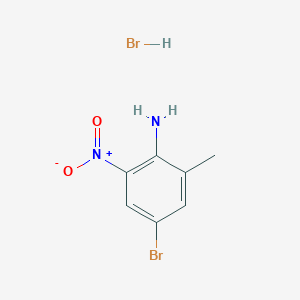
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2835435.png)
